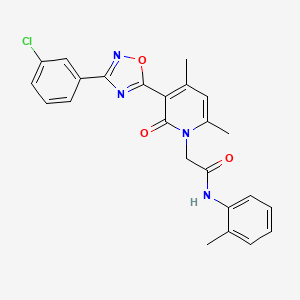

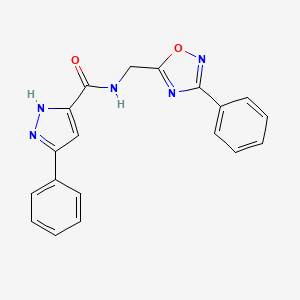

![molecular formula C7H11N3 B3012129 3-(Azidomethyl)bicyclo[3.1.0]hexane CAS No. 1936290-27-5](/img/structure/B3012129.png)

3-(Azidomethyl)bicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Azidomethyl)bicyclo[3.1.0]hexane” is a type of bicyclohexane, which is a class of organic compounds that contain a bicyclic structure of a six-membered ring and a three-membered ring . Bicyclohexanes are prevalent scaffolds in natural products and synthetic bioactive compounds .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process involves using an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[3.1.0]hexanes include a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Scientific Research Applications

Antitumor Agents

A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents . The most effective among the screened compounds show IC 50 in the range from 4.2 to 24.1 μM for all tested cell lines .

Apoptosis Inducers

The compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

Actin Filament Disruptors

Using confocal microscopy, it was found that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment with tested 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] .

Drug Design

The 3-azabicyclo[3.1.0]hexane (3-ABH) fragment is often present in various natural and synthetic biologically active compounds . It is used in pharmaceuticals and key intermediates .

Synthesis of Complex Organic Molecules

The development of new rational approaches to the synthesis of biologically active compounds is one of the most important areas of modern organic chemistry . Advances in this field are largely related to the development of accessible and efficient methods for the design of complex organic molecules .

Catalyst in Cyclopropanation Reactions

A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is presented. This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

Mechanism of Action

Target of Action

3-(Azidomethyl)bicyclo[3.1.0]hexane, also known as 3-ABH, is a heterocyclic system often present in molecules capable of acting on various biological targets . Compounds comprising the 3-ABH moiety are known to be inhibitors of histone deacetylase , antagonists of morphine-induced antinociception , and antagonists of opioid receptors . They also show antibacterial activity .

Mode of Action

The 3-ABH derivatives are known to confer tighter binding to the target protein, providing better selectivity, resulting in less off-target effects . For instance, they can inhibit histone deacetylase, an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is considered to be a general gene repression process .

Biochemical Pathways

The biochemical pathways affected by 3-ABH derivatives are diverse due to their ability to interact with various targets. For instance, by inhibiting histone deacetylase, they can impact gene expression and influence various biological processes such as cell cycle progression and differentiation .

Pharmacokinetics

It’s worth noting that these compounds are often designed to have high bioavailability and resistance to metabolism .

Result of Action

The molecular and cellular effects of 3-ABH action are dependent on the specific derivative and its target. For instance, histone deacetylase inhibitors can lead to an increase in gene expression, potentially influencing cell behavior . Antagonists of morphine-induced antinociception could potentially reduce pain sensation .

properties

IUPAC Name |

3-(azidomethyl)bicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-10-9-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNVFBIRTVNPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1C2)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)bicyclo[3.1.0]hexane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)

![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)

![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)

![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)